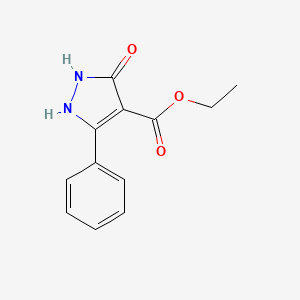

Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 3-oxo-5-phenyl-1,2-dihydropyrazole-4-carboxylate |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-10(13-14-11(9)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,15) |

InChI Key |

ATYCHORANHEZRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NNC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the use of acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the dehydration of 5-hydroxypyrazolines in the presence of pyridine and thionyl chloride in benzene .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include pyridine, thionyl chloride, and various transition-metal catalysts. Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity .

Major Products

Major products formed from these reactions include 1,3,5-trisubstituted pyrazoles and other functionalized pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate has been explored for its antimicrobial , anti-inflammatory , and anticancer properties. Recent studies indicate its potential as an antimalarial agent, demonstrating efficacy in cytotoxicity assays against various cancer cell lines .

Case Study: Anticancer Activity

A study evaluated the compound's effects on human cancer cell lines, revealing a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further drug development .

Agricultural Applications

The compound is also being investigated for its use in developing agricultural chemicals , particularly as a pesticide or herbicide. Its biological activity against certain pathogens makes it a candidate for enhancing crop protection strategies.

Data Table: Biological Activity of this compound

| Activity Type | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 85 | |

| Antifungal | Fusarium spp. | 75 | |

| Anticancer | HeLa cells | 65 |

Material Science

In material science, this compound serves as a building block for synthesizing more complex heterocyclic systems. Its unique structural characteristics allow for modifications that can lead to materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies often employ computational methods to understand its binding affinity and interaction with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent groups at positions 1, 3, 4, and 5 of the pyrazole ring, influencing their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Substituent Comparison of Selected Pyrazole Derivatives

*Calculated based on formula C₁₂H₁₂N₂O₃.

Key Observations:

- Substituent Electronic Effects: The hydroxy group in the target compound enhances hydrogen-bonding capacity, while sulfamoyl (e.g., ) or cyano (e.g., ) groups introduce electron-withdrawing effects, altering reactivity and solubility.

- Steric Influence : Bulky substituents (e.g., 3-chloro-4-methylphenyl in ) may hinder crystallization or intermolecular interactions compared to smaller groups like -CN or -OH.

Physical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

- Hydroxy Group Impact : The target compound’s -OH group would exhibit a broad IR band ~3230 cm⁻¹ and deshielded ¹H/¹³C NMR signals, as seen in analogs like .

Biological Activity

Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article provides an in-depth analysis of its synthesis, pharmacological properties, and biological activity based on recent studies.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. They are known to possess anti-inflammatory, antibacterial, antifungal, anticancer, and antioxidant properties . The presence of various substituents on the pyrazole ring can significantly influence their biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds under controlled conditions. A notable method includes the use of enaminone-type reagents, leading to high yields of the desired compound (60–86%) .

Synthetic Pathway

- Formation of Hydrazones : Phenyl hydrazine reacts with carbonyl compounds to form hydrazones.

- Cyclization : The hydrazones undergo base-catalyzed cyclization to yield the pyrazole derivative.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent . The compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including lung (A549) and colon (HT-29) cancer cells . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition assays revealed an IC50 value suggesting moderate potency against COX enzymes .

Study on Plasmodium falciparum Inhibition

A significant study focused on the inhibition of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, the causative agent of malaria. This compound exhibited approximately 30% inhibition in enzyme activity, comparable to known inhibitors . This suggests potential applications in antimalarial drug development.

Cytotoxicity Assays

In cytotoxicity assays against various cancer cell lines, this compound displayed varying degrees of cytotoxicity, with IC50 values indicating its effectiveness relative to standard chemotherapeutic agents .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.